2-(2-Chloroethylsulfanyl)ethyl 2-ethylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chloroethylsulfanyl)ethyl 2-ethylbutanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in fragrances and flavoring agents. This particular compound features a unique structure with a chloroethylsulfanyl group attached to an ethylbutanoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethylsulfanyl)ethyl 2-ethylbutanoate typically involves the esterification of 2-(2-chloroethylsulfanyl)ethanol with 2-ethylbutanoic acid. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then neutralized and purified to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloroethylsulfanyl)ethyl 2-ethylbutanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-(2-chloroethylsulfanyl)ethanol and 2-ethylbutanoic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves heating the ester with a strong acid like hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Lithium aluminum hydride is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophilic substitution reactions typically require a polar aprotic solvent and a suitable nucleophile.
Major Products Formed
Hydrolysis: 2-(2-chloroethylsulfanyl)ethanol and 2-ethylbutanoic acid.
Reduction: 2-(2-chloroethylsulfanyl)ethanol.
Substitution: Products depend on the nucleophile used, such as 2-(2-aminoethylsulfanyl)ethyl 2-ethylbutanoate when reacting with an amine.
Scientific Research Applications
2-(2-Chloroethylsulfanyl)ethyl 2-ethylbutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of fragrances and flavoring agents due to its ester functionality.
Mechanism of Action
The mechanism of action of 2-(2-Chloroethylsulfanyl)ethyl 2-ethylbutanoate involves its interaction with molecular targets through its functional groups. The ester moiety can undergo hydrolysis, releasing the active alcohol and acid components. The chloroethylsulfanyl group can participate in nucleophilic substitution reactions, potentially modifying biological molecules and pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butanoate: Another ester with a fruity aroma, used in flavoring and fragrances.
Isopropyl butanoate: An ester with a similar structure but different alkyl groups, used in perfumes.
Uniqueness
2-(2-Chloroethylsulfanyl)ethyl 2-ethylbutanoate is unique due to the presence of the chloroethylsulfanyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from simpler esters like ethyl acetate and methyl butanoate, which lack such functional groups.
Properties
CAS No. |
91139-02-5 |
---|---|
Molecular Formula |
C10H19ClO2S |
Molecular Weight |
238.78 g/mol |
IUPAC Name |
2-(2-chloroethylsulfanyl)ethyl 2-ethylbutanoate |
InChI |
InChI=1S/C10H19ClO2S/c1-3-9(4-2)10(12)13-6-8-14-7-5-11/h9H,3-8H2,1-2H3 |
InChI Key |
OEPASTVOYOFZAR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)OCCSCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.